molecular formula C7H7FN2 B13230445 5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine

5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine

Cat. No.: B13230445
M. Wt: 138.14 g/mol
InChI Key: BSOQWCXQFLCYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,2-b]pyridine Heterocycles in Medicinal Chemistry and Chemical Biology

The pyrrolopyridine scaffold, in its various isomeric and saturated forms, is a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in biologically active compounds, including natural products and synthetic drugs. The arrangement of nitrogen atoms and the fused-ring geometry allow these molecules to interact with a wide range of biological targets.

For instance, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib and Pexidartinib, are utilized in anticancer therapies. nih.gov The versatility of this core structure is further demonstrated by the antimicrobial properties of certain pyrrolo[3,2-b]pyridine derivatives, which have shown activity against resistant strains of E. coli. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the core structure, has been identified as a novel and efficient core for developing fibroblast growth factor receptor (FGFR) inhibitors. nih.gov This structural motif is also found in natural alkaloids like pumiloside (B3418643) and variolin B, which possess their own distinct biological activities. nih.gov

The Significance of Fluoro-Substitution in Bioactive Heterocyclic Compounds

The strategic placement of fluorine atoms in a molecule is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. tandfonline.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes. nih.gov This can block common sites of metabolic oxidation, prolonging the drug's half-life in the body. nih.govmdpi.com

Furthermore, fluorine's electron-withdrawing nature can modify the basicity (pKa) of nearby functional groups, such as the nitrogen atoms in the pyrrolopyridine core. tandfonline.commdpi.com This modulation can improve a compound's bioavailability by affecting its solubility and ability to permeate cellular membranes. tandfonline.com Fluorination can also impact a molecule's lipophilicity, which is a critical factor for its absorption and distribution within the body. nih.govresearchgate.net The small size of the fluorine atom (comparable to a hydrogen atom) allows it to be incorporated with minimal steric hindrance, often fitting well within the binding pockets of target proteins. mdpi.com

Table 1: Key Effects of Fluoro-Substitution in Drug Design

Property Affected Consequence of Fluorination Scientific Rationale
Metabolic Stability Increased The high strength of the C-F bond blocks sites vulnerable to metabolic oxidation. nih.gov
Binding Affinity Enhanced Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target receptors. tandfonline.com
Bioavailability Modified Alters pKa of nearby functional groups, affecting solubility and membrane permeability. tandfonline.commdpi.com
Lipophilicity Increased Generally increases lipophilicity, which can improve absorption and cell penetration. nih.govresearchgate.net
Conformation Altered Can influence the preferred three-dimensional shape of the molecule to favor active conformations.

Overview of Research Approaches for 5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine and Related Analogs

While specific research literature on the saturated compound this compound is limited, the research approaches for this molecule can be inferred from studies on its aromatic precursors and related fluorinated heterocycles. The primary areas of investigation include chemical synthesis, structural characterization, and biological evaluation.

Synthetic Approaches: The synthesis of the target compound would likely involve a multi-step process, starting with the construction of the aromatic 5-Fluoro-1H-pyrrolo[3,2-b]pyridine core, followed by its reduction.

Synthesis of the Aromatic Core: An efficient method for creating fluorinated pyrrolo[2,3-b]pyridines (isomers of the target scaffold) involves the reaction of a substituted aminopyrrole with fluorinated 1,3-bielectrophiles. enamine.netuni-konstanz.de This demonstrates a strategy for constructing the fused heterocyclic system with the fluorine atom already in place.

Reduction to the Saturated Scaffold: The conversion of the aromatic fluorinated pyrrolopyridine to the desired 1H,2H,3H- (saturated) analog would likely be achieved through catalytic hydrogenation. A developed method for the hydrogenation of fluoropyridines to the corresponding fluorinated piperidines using a heterogeneous palladium catalyst provides a relevant precedent for this type of transformation. nih.gov This process is crucial as it changes the geometry and flexibility of the molecule from a flat, rigid structure to a three-dimensional one.

Research and Biological Evaluation: The aromatic analog, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is utilized as a key building block in medicinal chemistry for the synthesis of kinase inhibitors, which are prominent in oncology research. myskinrecipes.com Research on new derivatives often involves screening them for inhibitory activity against various kinases or other biological targets. For example, studies on 1H-pyrrolo[2,3-b]pyridine derivatives have focused on their evaluation as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cancer progression. nih.gov It is plausible that this compound and its analogs would be investigated in similar screening programs to assess their potential as therapeutic agents. The introduction of the saturated ring and the fluorine atom provides a unique scaffold for exploring new structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H7FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2

InChI Key

BSOQWCXQFLCYSF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C(C=C2)F

Origin of Product

United States

Derivatization and Structural Modification Strategies for 5 Fluoro 1h,2h,3h Pyrrolo 3,2 B Pyridine

Chemical Modification at Nitrogen Atoms (e.g., N1 of the Pyrrole (B145914) Ring)

Modification at the nitrogen atoms of the pyrrolo[3,2-b]pyridine core, particularly the N1 atom of the pyrrole ring, represents a primary avenue for structural diversification. Common strategies include N-alkylation and N-arylation, which can significantly influence the compound's steric and electronic properties, as well as its ability to engage in hydrogen bonding.

N-Alkylation: The introduction of alkyl groups at the N1 position is a fundamental approach to modulate lipophilicity and metabolic stability. This is typically achieved through reaction with alkyl halides in the presence of a base. The choice of the alkyl group, from simple methyl or ethyl groups to more complex cyclic or functionalized chains, can have a profound impact on biological activity. For instance, in related pyrrolopyridine series, the size and nature of the N-alkyl substituent have been shown to be critical for potent and selective inhibition of various kinases.

N-Arylation: The attachment of aryl or heteroaryl moieties to the N1 atom can introduce additional pharmacophoric features and opportunities for interaction with biological targets. Copper- or palladium-catalyzed cross-coupling reactions are standard methods for achieving N-arylation. The electronic nature of the introduced aryl ring, whether electron-donating or electron-withdrawing, can alter the electron density of the pyrrolopyridine core, thereby influencing its reactivity and biological profile.

Table 1: Examples of N1-Substituted Pyrrolo[3,2-b]pyridine Analogs and Their Potential Impact

Substituent at N1Rationale for ModificationPotential Impact on Properties
MethylIncrease lipophilicity, block potential metabolism at N1.Enhanced cell permeability, altered target binding.
EthylFurther increase in lipophilicity compared to methyl.Improved metabolic stability, potential for steric interactions.
BenzylIntroduction of an aromatic ring for potential π-stacking interactions.Enhanced target affinity, altered solubility.
PhenylDirect connection of an aromatic system to the core.Modulation of electronic properties, potential for new interactions.
4-FluorophenylIntroduction of a fluorine atom for improved metabolic stability and binding interactions.Enhanced pharmacokinetic properties, potential for halogen bonding.

Substituent Effects at Carbon Positions on the Pyrrolo[3,2-B]pyridine Core (e.g., C-5 Substituents)

The electronic nature of substituents at C-5 can have a significant impact. Electron-withdrawing groups, such as a formyl group as seen in 5-formyl-pyrrolo[3,2-b]pyridine derivatives, can enhance the electrophilicity of the pyridine (B92270) ring and may be crucial for covalent interactions with target proteins. Conversely, electron-donating groups can increase the electron density of the ring system, potentially modulating its reactivity and basicity.

The steric bulk of substituents at C-5 is another critical factor. Large, bulky groups can create specific steric hindrance that may favor binding to a particular protein conformation or, conversely, prevent binding. The interplay between the electronic and steric effects of C-5 substituents is a key consideration in the rational design of bioactive molecules based on this scaffold.

Table 2: Predicted Effects of C-5 Substituents on the Properties of 5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine

Substituent at C-5Electronic EffectPredicted Impact on Bioactivity
-CHOElectron-withdrawingPotential for covalent bond formation with target residues.
-CNElectron-withdrawingCan act as a hydrogen bond acceptor, modulate polarity.
-NH2Electron-donatingCan act as a hydrogen bond donor, increase basicity.
-OCH3Electron-donatingCan influence conformation and solubility.
-CF3Strongly electron-withdrawingCan enhance metabolic stability and binding affinity.

Introduction of Functional Groups to Tailor Bioactivity

Commonly introduced functional groups include amides, ureas, and sulfonamides. These groups are capable of forming strong hydrogen bonds with protein backbones or specific amino acid side chains, which can significantly enhance binding affinity and selectivity. For example, the synthesis of diarylureas and amides based on a pyrrolo[3,2-b]pyridine scaffold has been shown to yield compounds with potent antiproliferative activity against melanoma cell lines. The nature and substitution pattern of the appended aryl rings in these derivatives were found to be critical for their biological effects.

Furthermore, the strategic placement of functional groups can be used to optimize pharmacokinetic properties. For instance, the introduction of polar groups can improve aqueous solubility, while the incorporation of metabolically stable groups can enhance the compound's half-life in vivo. The choice and placement of these functional groups are therefore guided by a comprehensive understanding of the target's binding site and the desired ADME (absorption, distribution, metabolism, and excretion) profile.

Conjugation and Formation of Hybrid Compounds

To enhance therapeutic efficacy or to achieve a dual mode of action, the this compound core can be conjugated with other known pharmacophores to create hybrid compounds. This approach aims to combine the favorable properties of the pyrrolopyridine scaffold with the established biological activity of another molecule.

Another approach is the conjugation of the pyrrolopyridine scaffold to moieties that can improve drug delivery or targeting. This could include linking the molecule to a peptide that targets a specific cell surface receptor or to a polymer that enhances solubility and circulation time. These conjugation strategies open up new avenues for the development of highly targeted and effective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 5 Fluoro 1h,2h,3h Pyrrolo 3,2 B Pyridine Derivatives

Influence of the Fluoro-Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom at the 5-position of the pyrrolo[3,2-b]pyridine core is a key strategic element in the design of these derivatives. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and pKa. nih.gov This, in turn, influences the compound's pharmacokinetic and pharmacodynamic profile.

In the broader context of azaindole scaffolds, fluorine substitution on the pyridine (B92270) ring has been shown to have a substantial impact on biological activity. For instance, studies on 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives developed as Spleen Tyrosine Kinase (SYK) inhibitors revealed that a 7-fluoro substitution significantly affected their potency. nih.gov Specifically, replacing a methylaniline group with a methylpyrazole ring enhanced the activity of the 4-fluoro derivative, indicating a synergistic effect between the fluoro-substituent and other parts of the molecule. nih.gov

While direct SAR studies detailing the specific influence of the 5-fluoro group on the 1H,2H,3H-pyrrolo[3,2-b]pyridine scaffold are not extensively detailed in the provided search results, the use of related fluorinated azaindoles as starting materials for potent inhibitors underscores their importance. For example, 5-fluoro-7-azaindole has been utilized as a foundational scaffold in the development of orally active inhibitors for Cell division cycle 7 (Cdc7) kinase, a target in oncology. nih.gov The strategic placement of fluorine is often aimed at enhancing binding affinity with the target protein, potentially through hydrogen bonding or favorable electrostatic interactions, and improving selectivity against other related proteins.

Impact of Pyrrole (B145914) Ring Saturation (2H,3H) on Receptor Interactions

The saturation of the pyrrole ring to form the 1H,2H,3H-pyrrolo[3,2-b]pyridine, also known as a 6-azaindoline, is a critical structural modification that distinguishes these compounds from their aromatic azaindole counterparts. This saturation transforms the planar, aromatic pyrrole ring into a three-dimensional, non-planar structure. This conformational flexibility can be pivotal for optimizing interactions within a protein's binding site.

The non-planar nature of the azaindoline scaffold allows for the precise spatial orientation of substituents, which can be crucial for fitting into specific pockets of a receptor that a flat aromatic system cannot access as effectively. Structure-activity relationship studies of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, have explored both indoline (B122111) and azaindoline scaffolds. nih.gov The development of potent inhibitors based on these scaffolds highlights that the specific stereochemistry and conformational restriction imposed by the saturated ring are key determinants of activity. nih.gov This suggests that for the 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine core, the saturated pyrrole portion likely plays a significant role in establishing the correct geometry for productive receptor binding, influencing both potency and selectivity.

SAR of Substituents at Specific Positions of the Pyrrolo[3,2-B]pyridine Core

The biological activity of derivatives of the pyrrolo[3,2-b]pyridine core is highly dependent on the nature and position of various substituents. Research into this specific scaffold has identified key positions where modifications can drastically alter potency and selectivity.

A notable study on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) provides direct SAR insights. nih.gov In this series, the 5-formyl group was identified as a crucial feature for activity. The representative compound, 10z , which incorporates a specific N-(3,5-dimethoxyphenyl)acetamide moiety at the 3-carboxamide position, demonstrated potent and selective inhibition of FGFR4. nih.gov This indicates that the substituent at the C-3 position plays a vital role in interacting with the target kinase.

While from a different isomeric series, studies on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors offer analogous insights that may be relevant. In one such study, a series of 4-benzamidopyrrolo[3,2-c]pyridines were evaluated. nih.gov The potency of these compounds was significantly influenced by the substitution pattern on the benzamide (B126) ring. For example, compound 1r , featuring a 3-(trifluoromethyl)benzamide (B157546) group, was the most potent FMS kinase inhibitor identified in the series, with an IC50 value of 30 nM. nih.gov This was a 3.2-fold improvement over the lead compound. nih.gov This highlights the importance of substituents on appended aromatic rings in optimizing target engagement.

The table below summarizes the structure-activity relationship findings for derivatives based on the pyrrolo[3,2-b]pyridine and a closely related isomeric core.

Compound IDCore ScaffoldKey SubstituentsTargetActivity (IC50)Reference
10z5-formyl-pyrrolo[3,2-b]pyridineN-(3,5-dimethoxyphenyl)acetamide at C-3FGFR437 nM (Hep3B cells) nih.gov
1rpyrrolo[3,2-c]pyridine4-(3-(Trifluoromethyl)benzamido) at N-1FMS Kinase30 nM nih.gov
1epyrrolo[3,2-c]pyridine4-(3-Methoxybenzamido) at N-1FMS Kinase60 nM nih.gov

Pharmacophore Elucidation and Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a series of this compound derivatives, this process involves analyzing the structures of the most active compounds to derive a common features hypothesis.

This model typically includes key elements such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. For instance, in silico studies on the related pyrrolo[3,4-b]pyridin-5-one scaffold identified that hydrophobic–aromatic moieties play a crucial role in the ligand–target complex. mdpi.com A quantitative structure-activity relationship (QSAR) study further revealed that six-membered rings were significant molecular frameworks for cytotoxic activity. mdpi.com

For the this compound core, a pharmacophore model would likely highlight the nitrogen of the pyridine ring as a potential hydrogen bond acceptor and the N-H of the pyrrole ring as a hydrogen bond donor. The fluorine atom could act as a weak hydrogen bond acceptor or be involved in specific electrostatic interactions. The saturated pyrrole ring provides a defined three-dimensional structure that positions other substituents in specific vectors, which is a critical component of the pharmacophore. This model then serves as a template for designing new molecules with potentially enhanced activity and for virtually screening compound libraries to identify novel hits. nih.gov

In Vitro Binding Affinity and Functional Activity Correlations

A crucial aspect of SAR studies is establishing a clear correlation between a compound's ability to bind to its molecular target (binding affinity) and its ability to elicit a biological response in a cellular context (functional activity). This is typically achieved by comparing data from biochemical assays (e.g., enzyme inhibition assays measuring IC50) with results from cell-based assays (e.g., cell proliferation or signaling pathway modulation assays).

For pyrrolo[3,2-b]pyridine derivatives targeting FGFR4, a strong correlation was observed. The representative compound 10z exhibited potent single-digit nanomolar activity against wild-type FGFR4 in biochemical assays and translated this potency into significant antiproliferative activity against hepatocellular carcinoma cell lines that are dependent on the FGFR4 signaling pathway, with IC50 values of 37 nM in Hep3B cells and 32 nM in JHH-7 cells. nih.gov

Similarly, for the isomeric pyrrolo[3,2-c]pyridine FMS kinase inhibitors, a direct relationship was demonstrated between enzymatic inhibition and cellular function. nih.gov Compound 1r , the most potent FMS kinase inhibitor in biochemical assays (IC50 = 30 nM), was also highly effective at inhibiting the growth of bone marrow-derived macrophages (BMDM), which are dependent on FMS signaling, showing an IC50 of 84 nM in this cell-based assay. nih.gov Furthermore, this compound showed potent antiproliferative activity against various cancer cell lines, with IC50 values in the sub-micromolar range. nih.govdoaj.org

The data presented in the table below illustrates the correlation between biochemical inhibition and functional cellular activity for representative pyrrolopyridine derivatives.

Compound IDTargetBiochemical Assay (IC50)Functional Cellular Assay (IC50)Cell TypeReference
10zFGFR4<10 nM (Enzymatic)37 nM (Antiproliferative)Hep3B nih.gov
1rFMS Kinase30 nM (Enzymatic)84 nM (Anti-growth)BMDM nih.gov
1r--0.15 µM (Antiproliferative)SK-OV-3 (Ovarian Cancer) nih.gov
1eFMS Kinase60 nM (Enzymatic)>1000 nM (Anti-growth)BMDM nih.gov

Preclinical Biological Activities and Mechanistic Pathways of 5 Fluoro 1h,2h,3h Pyrrolo 3,2 B Pyridine Derivatives

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1F Receptor Agonism)

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been identified as potent agonists of the 5-HT1F serotonin receptor, a target for anti-migraine therapies. Structure-activity relationship (SAR) studies on a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides led to the identification of compounds with high affinity and selectivity for the 5-HT1F receptor.

One key analog, a C-5 acetamide (B32628) derivative, demonstrated over 100-fold selectivity for the 5-HT1F receptor compared to the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. researchgate.net Further investigation into this series revealed that alkylamides, in particular, exhibited high selectivity. These selective 5-HT(1F) receptor agonists (SSOFRAs) have shown oral activity in preclinical models of neurogenic plasma protein extravasation, which is indicative of potential antimigraine activity. researchgate.net

Table 1: Serotonin Receptor (5-HT1F) Agonism of a Pyrrolo[3,2-b]pyridine Derivative
CompoundModificationReceptor SelectivityPreclinical Model Activity
C-5 Acetamide Derivative of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amideAcetamide group at C-5 position>100-fold selective for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors. researchgate.netDemonstrated oral activity in the neurogenic plasma protein extravasation model. researchgate.net

Inhibition of Viral Protein Functions (e.g., Influenza RNA-dependent RNA polymerase PB2 subunit)

The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is a crucial target for antiviral drug development. Derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been discovered as potent inhibitors of this viral protein. One study reported a series of inhibitors based on the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton.

Among these, a lead compound exhibited significant binding affinity with KD values of 0.11 μM in surface plasmon resonance (SPR) and 0.19 μM in isothermal titration calorimetry (ITC) assays. In antiviral activity assays, this compound showed an EC50 value of 1.025 μM with a CC50 value greater than 100 μM, indicating a favorable safety profile in cellular models. Molecular docking studies were also conducted to predict the binding mode of this compound with the PB2 subunit.

Table 2: Inhibition of Influenza PB2 by a 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative
CompoundBinding Affinity (KD)Antiviral Activity (EC50)Cytotoxicity (CC50)
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative0.11 μM (SPR), 0.19 μM (ITC)1.025 μM>100 μM

Antagonism of Neuropeptide Y5 Receptors

Neuropeptide Y (NPY) plays a significant role in regulating food intake, with the Y5 receptor subtype being a key contributor to these effects. Consequently, Y5 receptor antagonists are being investigated as potential treatments for obesity. While direct studies on 5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine derivatives as NPY Y5 antagonists are not extensively documented, research on the broader class of pyrrolopyrimidine derivatives provides insight into this area.

A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to Y5 receptors. nih.gov These studies led to the identification of several potent Y5 antagonists, contributing to the development of a pharmacophore model for the human Y5 receptor. nih.gov This research highlights the potential of the pyrrolopyridine core structure in designing antagonists for this receptor.

Janus Kinase (JAK) Inhibition (e.g., JAK3 Inhibition)

Janus kinases (JAKs) are critical in regulating various inflammatory and immune responses, making them attractive targets for treating related diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have emerged as a promising class of immunomodulators targeting JAK3.

In the chemical modification of a lead compound, substituting an N-cyanopyridylpiperidine at the C4-position with a cycloalkyl ring was found to be effective in increasing JAK3 inhibitory activity. nih.gov Optimization of this series led to a compound with potent JAK3 inhibitory activity and weak human ether-a-go-go-related gene (hERG) inhibitory activity. In cellular assays, this compound demonstrated a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making FGFRs an attractive target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.

One particularly potent compound from this series exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govresearchgate.net In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells and induce apoptosis. nih.govresearchgate.net Furthermore, it significantly inhibited the migration and invasion of these cancer cells. nih.govresearchgate.net Another study focused on 5-formyl-pyrrolo[3,2-b]pyridine derivatives as reversible-covalent inhibitors of FGFR4, with a representative compound showing single-digit nanomolar activity against wild-type FGFR4 and its mutant variants.

Table 3: FGFR Inhibition by a 1H-pyrrolo[2,3-b]pyridine Derivative
CompoundFGFR1 IC50FGFR2 IC50FGFR3 IC50In Vitro Activity
Compound 4h7 nM nih.govresearchgate.net9 nM nih.govresearchgate.net25 nM nih.govresearchgate.netInhibited breast cancer cell proliferation, induced apoptosis, and inhibited migration and invasion. nih.govresearchgate.net

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and cancer. While specific studies on this compound are limited, research on related fused pyridine (B92270) derivatives has shown promise.

For instance, 5-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. This indicates that the broader pyridine-fused heterocyclic scaffold is a viable starting point for the design of GSK-3 inhibitors.

Other Enzyme Inhibition Profiles (e.g., Urease, Phosphodiesterase, β-Glucuronidase)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold have been evaluated for their inhibitory activity against a range of other enzymes, including urease, phosphodiesterase, and β-glucuronidase.

In one study, various synthesized 7-azaindole (B17877) derivatives were tested for their inhibitory potential. One of the derivatives showed significant β-glucuronidase inhibition with an IC50 value of 39.10 ± 0.80 μM, which is more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM). The same compound also exhibited noteworthy phosphodiesterase-I inhibitory activity with an IC50 value of 58.20 ± 1.23 μM, comparable to the standard EDTA (IC50 = 277.10 ± 1.20 μM). Furthermore, another derivative displayed moderate urease inhibition with an IC50 value of 40.10 ± 0.90 μM, compared to the standard thiourea (B124793) (IC50 = 21.25 ± 0.15 μM).

Table 4: Other Enzyme Inhibition by 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
Enzyme TargetDerivativeInhibitory Activity (IC50)Standard Inhibitor (IC50)
β-Glucuronidase7-Azaindole Derivative 139.10 ± 0.80 μMD-saccharic acid 1,4-lactone (45.75 ± 2.16 μM)
Phosphodiesterase-I7-Azaindole Derivative 158.20 ± 1.23 μMEDTA (277.10 ± 1.20 μM)
Urease7-Azaindole Derivative 240.10 ± 0.90 μMThiourea (21.25 ± 0.15 μM)

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the mechanistic investigations of the antiproliferative activity in cellular models for derivatives of the compound "this compound."

While studies have been conducted on the broader class of pyrrolopyridine isomers, the specific data required to populate the requested section for this particular fluorinated and saturated derivative, including detailed research findings and data tables on its effects on cellular mechanisms, is not present in the public domain.

Research on related but structurally distinct compounds, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives, has shown that they can induce antiproliferative effects through mechanisms like cell cycle arrest and apoptosis. However, these findings are specific to those molecular scaffolds and cannot be extrapolated to the distinct "this compound" core.

Therefore, the section "7.8. Mechanistic Investigations of Antiproliferative Activity in Cellular Models" cannot be generated with the required level of scientific accuracy and detail due to the absence of specific research on this compound.

Future Research Directions and Translational Potential of 5 Fluoro 1h,2h,3h Pyrrolo 3,2 B Pyridine Analogs

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine analogs is paramount for exploring their therapeutic potential. Future research will likely focus on the development of more streamlined and robust synthetic routes. While classical methods provide a foundation, next-generation methodologies will aim for improved yields, reduced step counts, and greater diversification potential.

Key areas for development include:

Novel Cyclization Strategies: Exploring new catalytic systems for the construction of the pyrrolo[3,2-b]pyridine core. This could involve transition-metal-catalyzed C-H activation, annulation reactions, or novel multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple precursors.

Late-Stage Fluorination: Developing methods for the introduction of the fluorine atom at a late stage in the synthetic sequence. This would provide access to a wider range of analogs and facilitate the synthesis of radiolabeled compounds for use in imaging studies.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production and purification of analog libraries. This high-throughput approach will enable a more rapid exploration of the structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Therapeutic Areas

Analogs of the closely related pyrrolo[2,3-b]pyridine scaffold have shown activity against a range of biological targets, suggesting a broad therapeutic potential for this compound derivatives. nih.gov Future research should systematically explore a diverse array of targets to uncover novel therapeutic applications.

Initial investigations into the biological activities of related pyrrolopyridine compounds have revealed their potential in several key therapeutic areas:

Oncology: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers. nih.govrsc.org Specifically, analogs with a trifluoromethyl group at the 5-position have demonstrated significant inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org This suggests that 5-fluoro analogs could also exhibit potent anticancer properties by targeting similar kinase families.

Infectious Diseases: Certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents. nih.gov This opens up the possibility of developing this compound analogs as new antibiotics to combat drug-resistant bacteria. nih.gov

Future screening efforts should extend to other target classes, including but not limited to:

Other protein kinases implicated in cancer and inflammatory diseases.

G-protein coupled receptors (GPCRs).

Epigenetic targets such as histone deacetylases (HDACs) and methyltransferases.

Viral enzymes, building on the interest in related heterocyclic systems for antiviral therapies.

Integration of Advanced Computational Approaches for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the lead optimization of this compound analogs, a multi-faceted computational approach will be crucial.

Future computational studies will likely involve:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures or homology models of target proteins to guide the design of analogs with improved binding affinity and selectivity. Docking simulations can predict the binding modes of novel analogs and help to prioritize compounds for synthesis.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features required for biological activity. nih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the ligand-target complex, providing insights into the stability of binding interactions and the role of solvent molecules.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties.

Design and Synthesis of Highly Potent and Selective Analogs

The ultimate goal of any drug discovery program is to develop compounds with high potency and selectivity for their intended biological target. For this compound analogs, this will require a systematic exploration of the chemical space around the core scaffold.

Key strategies for achieving high potency and selectivity include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs with systematic modifications at various positions of the pyrrolo[3,2-b]pyridine ring. This will help to identify key substitution patterns that enhance potency and selectivity. For example, in the development of FGFR4 inhibitors based on a 5-formyl-pyrrolo[3,2-b]pyridine core, the carboxamide moiety at the 3-position was found to be crucial for activity. nih.gov

Targeting Covalent Inhibition: Designing analogs that can form a covalent bond with a non-catalytic cysteine residue in the target protein. This can lead to increased potency and duration of action. Reversible-covalent inhibitors, such as certain 5-formyl-pyrrolo[3,2-b]pyridine derivatives targeting FGFR4, offer a promising approach to balance potency with a reduced risk of off-target toxicity. nih.gov

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to generate more potent lead compounds.

Below is a table summarizing the activity of some pyrrolo[3,2-b]pyridine derivatives against their respective targets, which can inform the design of future 5-fluoro analogs.

Compound ClassTargetKey Findings
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamidesFGFR4Representative compounds showed single-digit nanomolar activity against wild-type and mutant FGFR4, with high selectivity over FGFR1/2/3. nih.gov
5-Oxo-4H-pyrrolo[3,2-b]pyridinesBacterial targetsIdentified as a novel class of potent antibacterial agents through high-throughput screening. nih.gov

Investigation into Selectivity and Specificity Profiles in Complex Biological Systems

Ensuring the selectivity and specificity of a drug candidate is critical for minimizing off-target effects and ensuring a favorable safety profile. For this compound analogs, a thorough investigation of their selectivity profiles in complex biological systems will be essential for their translational potential.

Future research in this area should include:

Kinome Profiling: Screening promising analogs against a broad panel of protein kinases to assess their selectivity. This is particularly important for kinase inhibitors, where off-target inhibition can lead to toxicity.

Cell-Based Assays: Evaluating the activity of analogs in relevant cellular models to confirm their on-target effects and to identify any potential off-target liabilities. This can include assays to measure downstream signaling pathways, cell proliferation, and apoptosis.

In Vivo Studies: Conducting preclinical studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of lead candidates. These studies are crucial for understanding how the compounds behave in a whole-organism context.

Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to identify the direct binding partners of these compounds in a cellular context, providing an unbiased assessment of their target engagement and selectivity.

By pursuing these future research directions, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of novel and effective medicines for a range of diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.